

Raltitrexed pharmacokinetics and metabolism

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Compound Focus: Raltitrexed

CAS No.: 112887-68-0

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Quantitative Pharmacokinetic Data Summary

The table below consolidates the core pharmacokinetic parameters of **raltitrexed** from clinical studies.

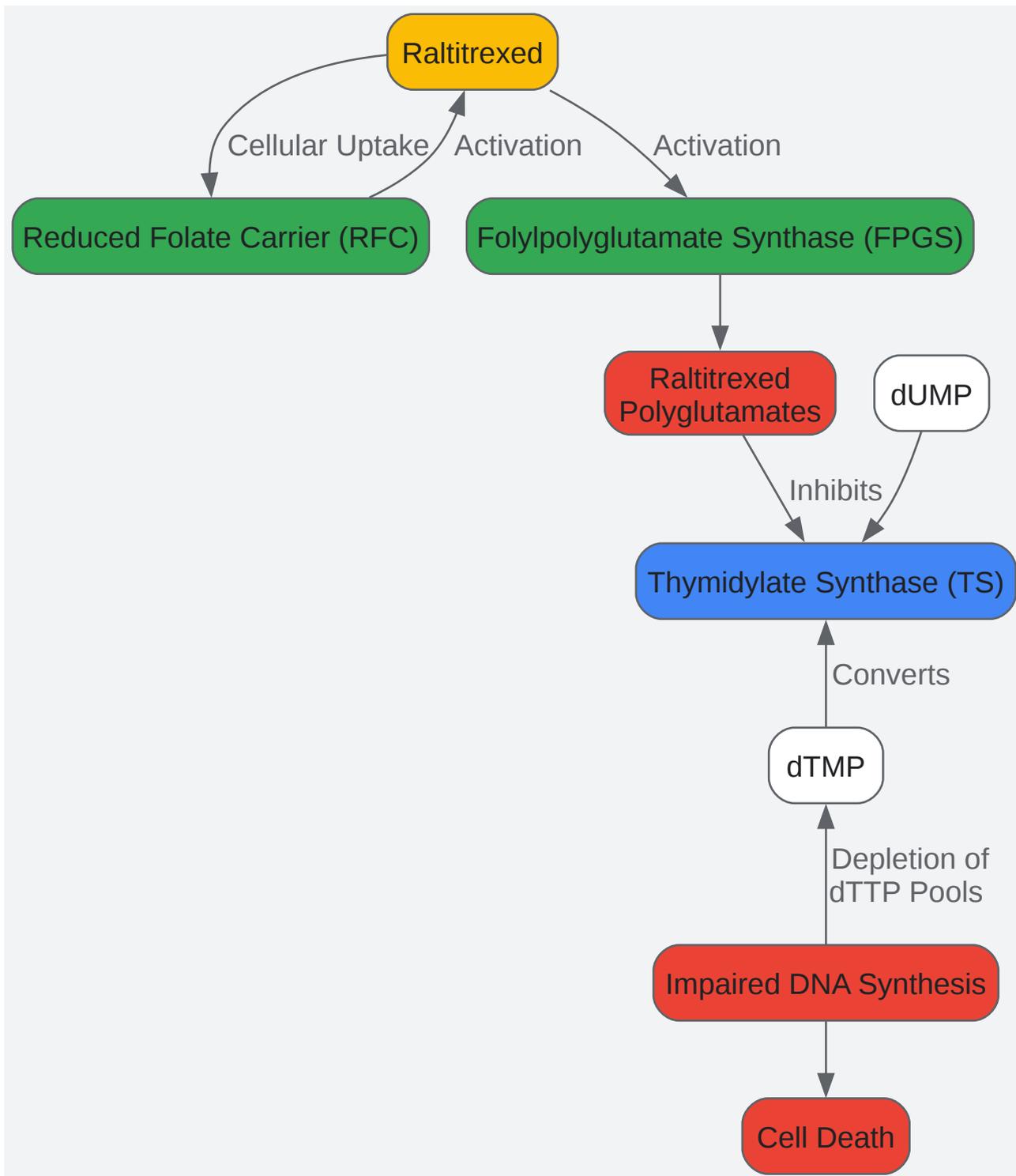
Parameter	Reported Value(s)	Notes & Context
Clearance (CL)	2.17 L/h [1], 2.4 L/h [2], 41.3 mL/min (~2.48 L/h) [3]	Population mean estimate. Significantly influenced by renal function [1] [2].
Volume of Distribution (V)	6.36 L (central compartment) [1]	Relatively large volume; extensive tissue distribution [1] [2].
Terminal Half-Life (t _{1/2γ})	257 hr [3], 260 hr [2], 168 hr [4]	Reflects slow redistribution from tissues [2].
Protein Binding	>90% [1], >93% [5]	Bound primarily to plasma protein [1].
Primary Route of Elimination	Renal (40-50% of dose as unchanged drug) [1] [2] [3]	Fecal excretion accounts for ~15% of the dose [1] [2].
Metabolism	Not extensively metabolized; undergoes intracellular polyglutamation [1] [2] [5]	Polyglutamates are retained in cells and are pharmacologically active [2] [5].

The following table summarizes the key covariates identified as significantly influencing **raltitrexed**'s pharmacokinetic variability in a population study [1].

Covariate	Effect on Pharmacokinetic Parameters	Final Population Model Equation
Creatinine Clearance (CL_{CR})	Significantly impacts drug Clearance (CL)	$(CL (l h^{-1}) = 0.54 + 0.02 \times CL_{CR}(ml min^{-1})) [1]$
Body Weight (WT)	Accounts for variability in Volume of Distribution (V)	$(V (l) = 6.64 + 0.08 \times WT (kg) - 0.16 \times ALB (g l^{-1})) [1]$
Serum Albumin (ALB)	Accounts for variability in Volume of Distribution (V)	$(V (l) = 6.64 + 0.08 \times WT (kg) - 0.16 \times ALB (g l^{-1})) [1]$

Mechanism of Action and Pharmacokinetic Pathway

Raltitrexed is a folate analogue antimetabolite. Its activity involves specific transport, activation, and mechanism of action, which are visualized in the following pathway diagram.



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Overview of **raltitrexed**'s cellular transport, activation, and mechanism of action leading to cell death.

- **Cellular Uptake & Activation:** **Raltitrexed** enters cells primarily via the Reduced Folate Carrier (RFC) [6] [7]. Intracellularly, it is rapidly and extensively polyglutamated by the enzyme

folylpolyglutamate synthase (FPGS) [2] [5] [6].

- **Mechanism of Action:** The polyglutamated forms are potent inhibitors of Thymidylate Synthase (TS), with up to 100-fold greater inhibitory potency than the parent drug [2] [6]. TS is a key enzyme in the *de novo* synthesis of deoxythymidine monophosphate (dTMP). Inhibition of TS leads to depletion of thymidine triphosphate (dTTP), causing DNA fragmentation and cell death [5] [7].
- **Pharmacological Significance:** The polyglutamates are retained inside cells for prolonged periods, which is the basis for the drug's long terminal half-life and its convenient 3-week dosing schedule [2] [4] [6].

Key Experimental Methodologies

The following are detailed protocols for critical experiments used in **raltitrexed** pharmacokinetic and absorption studies.

- **Population Pharmacokinetic Modeling [1]**
 - **Data Source:** Patient covariate and concentration-time data were pooled from early clinical trials (Phase I and pharmacokinetic studies).
 - **Software & Model Fitting:** Data were fitted using **nonlinear mixed-effects modeling (NONMEM)**. A **three-compartment model** was identified as best describing the concentration-time data.
 - **Covariate Analysis:** The relationship between pharmacokinetic parameters (CL and V) and patient covariates (e.g., creatinine clearance, weight, albumin) was examined using **stepwise multiple linear regression**.
 - **Model Validation:** The final model's performance was tested using an independent validation dataset via the **data-splitting method**.
- **In Vitro and In Situ Absorption Studies [8]**
 - **In Vitro Model:** The **Caco-2 cell monolayer** model was used to study transport kinetics and the effects of absorption enhancers and efflux transporter inhibitors.
 - **In Situ Model: Single-pass intestinal perfusion** experiments in rats were conducted to validate in vitro findings.
 - **Mechanism Elucidation:** Experiments were performed at various concentrations to determine kinetic models. The involvement of active transport was confirmed via competitive inhibition with folic acid.
 - **Efflux Transporters:** The role of efflux transporters (MRP, BCRP) was evaluated using specific inhibitors like probenecid and pantoprazole.

Recent Research and Clinical Considerations

- **Sensitivity in MYCN-Amplified Neuroblastoma:** A 2020 study reported that MYCN-amplified neuroblastoma cell lines showed superior sensitivity to **raltitrexed** compared to non-amplified lines. The proposed mechanism is that high inherent DNA replication stress in these cells makes them more vulnerable to dTTP depletion-induced DNA damage [7].
- **Critical Clinical Considerations:**
 - **Renal Function:** Renal impairment significantly reduces **raltitrexed** clearance and increases half-life, raising the risk of severe toxicity. **Dose adjustment is mandatory** for patients with compromised renal function [1] [2] [4].
 - **Hepatotoxicity: Raltitrexed** can induce hepatotoxicity, ranging from transient transaminase elevations to rare, fatal fulminant liver failure. Liver function requires careful monitoring [6].

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